Citric acid, monoester with propylene glycol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of citric acid, monoester with propylene glycol can be achieved through direct esterification or interesterification. In direct esterification, citric acid reacts with propylene glycol in the presence of an acid catalyst. The reaction is typically carried out at elevated temperatures to overcome the low mutual solubility of the reactants .
In interesterification, propylene glycol reacts with triglycerides in the presence of an alkaline catalyst. This method produces a mixture of monoesters, diesters, monoglycerides, and diglycerides . The monoester can be purified by molecular distillation to achieve a high purity product .
Industrial Production Methods
Industrial production of this compound often involves batch or continuous processes. Batch processes are suitable for a wide range of products and smaller batch sizes, while continuous processes are more efficient for large-scale production . Reactor design is critical to ensure high-quality emulsifiers.
Chemical Reactions Analysis
Types of Reactions
Citric acid, monoester with propylene glycol undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.
Esterification: The compound can further react with other alcohols or acids to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under aqueous conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Esterification: Acid catalysts (e.g., sulfuric acid) and elevated temperatures.
Major Products Formed
Hydrolysis: Citric acid and propylene glycol.
Oxidation: Carbon dioxide and water.
Esterification: Various esters depending on the reactants used.
Scientific Research Applications
Citric acid, monoester with propylene glycol has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in the preparation of biological buffers and as a stabilizer in enzyme reactions.
Medicine: Utilized in pharmaceutical formulations as a stabilizer and emulsifier.
Industry: Commonly used in the food industry as an emulsifier in baked goods and non-dairy whipped products.
Mechanism of Action
The mechanism of action of citric acid, monoester with propylene glycol involves its ability to act as an emulsifier and surfactant. The compound has both hydrophilic and lipophilic properties, allowing it to stabilize emulsions by reducing the surface tension between immiscible liquids . It forms a film around air bubbles or dispersed droplets, preventing coalescence and maintaining stability .
Comparison with Similar Compounds
Citric acid, monoester with propylene glycol can be compared with other similar compounds such as:
Glycerol monoesters: These compounds have similar emulsifying properties but differ in their hydrophile-lipophile balance (HLB) values.
Fatty acid esters: Compounds like oleic acid methyl ester and palmitic acid methyl ester are used as plasticizers and have different mechanical properties compared to this compound.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties as an emulsifier and surfactant make it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help in optimizing its use in different applications.
Properties
CAS No. |
90529-71-8 |
---|---|
Molecular Formula |
C9H16O9 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;propane-1,2-diol |
InChI |
InChI=1S/C6H8O7.C3H8O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-3(5)2-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-5H,2H2,1H3 |
InChI Key |
FGYZAECYNNGYAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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